molecular formula C15H28N2O3 B7915067 Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7915067
M. Wt: 284.39 g/mol
InChI Key: ZIAOAZWYGPMUNF-ZDUSSCGKSA-N
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Description

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 2014-58-6) is a chiral piperidine derivative featuring a tert-butyl carbamate group, a cyclopropyl substituent, and a 2-hydroxyethyl side chain on the piperidine ring. Its molecular formula is C₁₅H₂₆N₂O₃, with a molecular weight of 294.38 g/mol . The compound is structurally characterized by the (S)-configuration at the piperidin-3-yl position, which may influence its stereochemical interactions in biological systems or synthetic applications.

Its primary utility lies in pharmaceutical and agrochemical research, where piperidine derivatives are commonly employed as intermediates or bioactive scaffolds .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOAZWYGPMUNF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H]1CCCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves several key steps:

  • Formation of the Piperidine Intermediate: : Starting from readily available precursors, the piperidine ring is constructed via a cyclization reaction.

  • Introduction of the Hydroxyethyl Group: : This involves nucleophilic substitution reactions to attach the 2-hydroxy-ethyl group to the piperidine ring.

  • Formation of the Carbamic Acid Ester: : The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production may involve optimized synthetic routes for scalability, often using continuous flow techniques and more efficient catalytic processes to increase yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

  • Oxidation: : Conversion to ketones or alcohols depending on the reagents used.

  • Reduction: : Formation of secondary or primary amines under reducing conditions.

  • Substitution: : Nucleophilic substitution to modify the hydroxyethyl or cyclopropyl groups.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, Jones Reagent

  • Reduction: : LiAlH₄, H₂/Pd

  • Substitution: : SN2/SN1 conditions with appropriate leaving groups and nucleophiles

Major Products

The major products formed from these reactions vary widely but often include modified piperidine or cyclopropyl derivatives with altered functional groups.

Scientific Research Applications

Drug Development

Cyclopropyl derivatives are known for their ability to modulate biological activity through interactions with specific receptors and enzymes. This compound has been explored for its potential in treating various conditions, including:

  • Neurological Disorders : Its structure allows it to act on neurotransmitter systems, potentially providing therapeutic effects in conditions like depression and anxiety.
  • Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects on bacterial enzymes, suggesting potential use as antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR of cyclopropyl-containing compounds is crucial for optimizing their efficacy. Studies have shown that modifications to the cyclopropyl group can significantly affect the binding affinity to target receptors, enhancing therapeutic outcomes.

Synthetic Routes

The compound serves as a versatile building block in organic synthesis. Key synthetic routes include:

  • Multi-step Reactions : It can be synthesized through various multi-step organic reactions involving cyclization and functional group transformations.
  • Coupling Reactions : Utilization of coupling reactions such as Suzuki-Miyaura has been reported to create complex molecular architectures incorporating this compound.

Industrial Production

In industrial settings, the production of cyclopropyl derivatives involves large-scale reactors and optimization techniques to ensure high yield and purity. Automation plays a crucial role in monitoring reaction conditions and improving efficiency.

A study published in Medicinal Chemistry highlighted the inhibitory effects of cyclopropyl derivatives on specific enzymes related to metabolic pathways, demonstrating their potential as therapeutic agents against metabolic disorders .

Pharmacological Evaluations

Clinical evaluations have indicated that compounds similar to cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester exhibit promising results in preclinical models for neurological conditions, showcasing improvements in cognitive function and mood stabilization .

Mechanism of Action

The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural ligands, leading to binding and modulation of activity in biological systems. Detailed studies often reveal the involvement of pathways related to neurotransmission or enzyme inhibition.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound (2014-58-6) C₁₅H₂₆N₂O₃ Cyclopropyl, 2-hydroxyethyl 294.38 Hydrophilic hydroxyethyl group; discontinued commercially
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (110187-51-4) C₁₅H₂₉N₃O₂ Cyclopropyl, 2-aminoethyl 295.41 Aminoethyl group enhances basicity; used in peptide synthesis
(S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (1353995-93-3) C₁₅H₂₅ClN₂O₃ Cyclopropyl, 2-chloroacetyl 316.83 Electrophilic chloroacetyl group; potential for nucleophilic substitution
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (1354004-64-0) C₁₅H₂₄N₂O₄ Cyclopropyl, carboxymethyl 296.36 Carboxylic acid functionality; acidic properties
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (1353994-50-9) C₁₂H₂₃NO₃S 2-hydroxyethylsulfanyl (no cyclopropyl) 261.38 Thioether linkage; sulfur atom may influence redox stability

Key Observations:

  • Hydrophilicity: The hydroxyethyl group in the target compound enhances water solubility compared to the aminoethyl analog, which may improve bioavailability in drug formulations .
  • Reactivity : The chloroacetyl substituent in CAS 1353995-93-3 introduces a reactive site for further functionalization (e.g., nucleophilic displacement) .
  • Acidity : The carboxymethyl group in CAS 1354004-64-0 provides a carboxylic acid moiety, enabling pH-dependent solubility or salt formation .

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn:

  • Melting Points : A structurally related compound, tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate, exhibits a melting point of 131–133°C . This suggests that bulky substituents (e.g., cyclopropyl) may elevate melting points due to crystalline packing.

Biological Activity

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, identified by its CAS number 1354015-32-9, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C15H28N2O3C_{15}H_{28}N_2O_3. It features a cyclopropyl group, a piperidine ring, and a carbamic acid moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₈N₂O₃
Molecular Weight284.40 g/mol
CAS Number1354015-32-9
IUPAC NameThis compound

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act on various receptors in the central nervous system (CNS), particularly those related to dopamine and serotonin pathways.

  • Dopaminergic Activity : Analogous compounds have shown affinity for dopamine receptors, suggesting potential applications in treating disorders such as Parkinson's disease and schizophrenia.
  • Serotonergic Activity : Some studies indicate that modifications in the piperidine structure can enhance binding to serotonin receptors, which may be beneficial in managing anxiety and depression.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound as an antagonist or agonist at various receptor sites. For instance:

  • P2Y Receptor Antagonism : Similar compounds have been evaluated for their ability to inhibit P2Y receptor-mediated signaling pathways. The presence of a cyclopropyl group has been associated with altered binding affinities, impacting their pharmacological profiles .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Parkinson's Disease Models : In animal models of Parkinson's disease, compounds with similar structural motifs have demonstrated neuroprotective effects through D3 receptor activation, leading to improved motor function and reduced neurodegeneration .
  • Anxiety and Depression : Clinical trials involving related piperidine derivatives have shown promise in reducing symptoms of anxiety and depression, indicating a possible role for this compound in psychiatric treatment regimens .

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